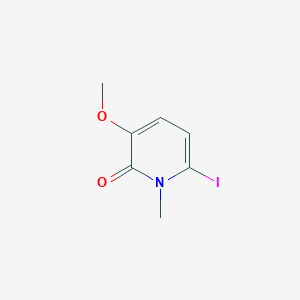
6-Iodo-3-methoxy-1-methylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-3-methoxy-1-methylpyridin-2-one is a heterocyclic organic compound with the molecular formula C7H8INO2. This compound is characterized by the presence of an iodine atom at the 6th position, a methoxy group at the 3rd position, and a methyl group at the 1st position on a pyridin-2-one ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3-methoxy-1-methylpyridin-2-one typically involves the iodination of 3-methoxy-1-methylpyridin-2-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at a controlled temperature to ensure selective iodination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Iodo-3-methoxy-1-methylpyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, or the pyridin-2-one ring can be reduced to a dihydropyridine derivative.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 6-amino-3-methoxy-1-methylpyridin-2-one or 6-thio-3-methoxy-1-methylpyridin-2-one.
Oxidation Products: 6-Iodo-3-hydroxy-1-methylpyridin-2-one.
Reduction Products: 6-Iodo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one.
Applications De Recherche Scientifique
6-Iodo-3-methoxy-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors or other enzyme modulators.
Mécanisme D'action
The mechanism of action of 6-Iodo-3-methoxy-1-methylpyridin-2-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The iodine atom and methoxy group can play crucial roles in binding to the active site of enzymes or receptors, affecting their activity .
Comparaison Avec Des Composés Similaires
- 6-Iodo-2-methylpyridin-3-ol
- 6-Iodo-3-(methoxymethyl)-2-methylpyridine
- 2-Iodo-5-methoxypyridine
Comparison: 6-Iodo-3-methoxy-1-methylpyridin-2-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C7H8INO2 |
|---|---|
Poids moléculaire |
265.05 g/mol |
Nom IUPAC |
6-iodo-3-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8INO2/c1-9-6(8)4-3-5(11-2)7(9)10/h3-4H,1-2H3 |
Clé InChI |
IODONEJRHILNTQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C(C1=O)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




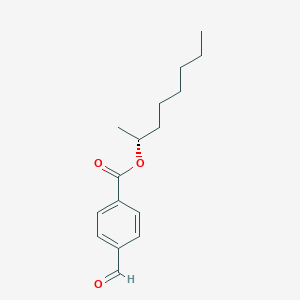


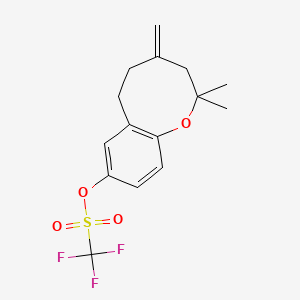
![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
![6-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12634550.png)
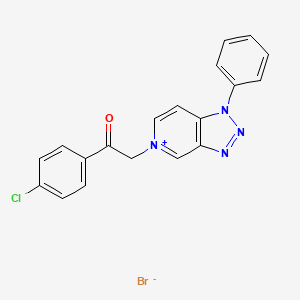
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)
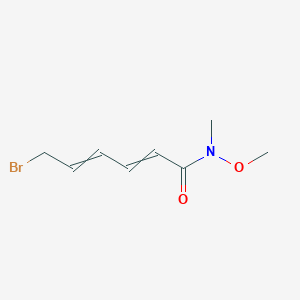
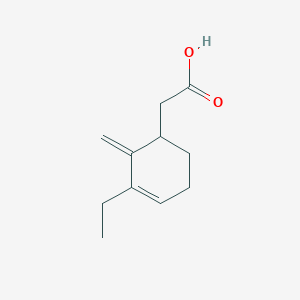

![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
